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Abstract

TMP778 is a novel, potent, and selective small-molecule inverse agonist of the Retinoic Acid-
Related Orphan Receptor gamma t (RORyt). As a master regulator of T helper 17 (Th17) cell
differentiation, RORVyt is a key therapeutic target for a range of autoimmune and inflammatory
diseases. This technical guide details the discovery, mechanism of action, and preclinical
development of TMP778, a compound that emerged from targeted screening efforts to
modulate the IL-23/Th17 signaling axis. This document summarizes its in vitro potency, in vivo
efficacy in established animal models of autoimmune disease, and the key experimental
methodologies used in its characterization. While TMP778 has demonstrated significant
promise in preclinical studies, information regarding its clinical development, detailed structure-
activity relationships, and full pharmacokinetic and toxicology profiles is not extensively
available in the public domain.

Discovery and Rationale

The discovery of Th17 cells as a distinct lineage of pro-inflammatory T lymphocytes, critically
involved in the pathogenesis of diseases like psoriasis, rheumatoid arthritis, and inflammatory
bowel disease, pinpointed the RORyt transcription factor as a high-value therapeutic target.[1]
RORyt is essential for the differentiation of Th17 cells and their production of signature
cytokines, most notably Interleukin-17 (IL-17).[2] Consequently, inhibiting RORyt function was
identified as a promising strategy for a novel oral therapy for these conditions.
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TMP778 was discovered by Tempero Pharmaceuticals (later acquired by GlaxoSmithKline)
through a high-throughput screening campaign utilizing a Fluorescence Resonance Energy
Transfer (FRET) assay.[3] This assay was designed to identify small molecules that could
disrupt the interaction between the RORyt ligand-binding domain (LBD) and a coactivator
peptide, steroid receptor coactivator-1 (SRC1).[3] A chemical scaffold featuring a benzhydryl
amide group was identified as a promising starting point, and subsequent chemical
optimization led to the identification of TMP778.[3] Detailed structure-activity relationship (SAR)
studies for the optimization from the initial hits to TMP778 have not been publicly disclosed.

Mechanism of Action

TMP778 functions as a RORyt inverse agonist. By binding to the ligand-binding domain of
RORVt, it stabilizes a conformation that is unfavorable for the recruitment of transcriptional
coactivators, thereby repressing the basal transcriptional activity of the receptor.[4][5] This
inhibition of RORYyt activity has several downstream consequences:

« Inhibition of Th17 and Tc17 Cell Differentiation: TMP778 potently blocks the differentiation of
naive CD4+ T cells into Th17 cells and CD8+ T cells into Tc17 cells.[4]

e Suppression of Pro-inflammatory Cytokine Production: It acutely modulates the expression
and production of a suite of Th17-signature cytokines, including IL-17A, IL-17F, IL-22, and IL-
26.[4] It also inhibits IL-23-induced IL-17A production.[4]

e Modulation of yd T cells: TMP778 has been shown to inhibit IL-17A production from both
human and mouse yd T cells, another important source of IL-17 in inflammatory conditions.

[4]

e Unexpected In Vivo Effect on Thl Cells: In preclinical models of experimental autoimmune
uveitis (EAU), treatment with TMP778 not only reduced Th17 cell populations but also Thl
cells, which are characterized by the production of Interferon-gamma (IFN-y).[6][7][8] This is
thought to be an indirect effect, possibly by preventing the known plasticity and conversion of
pathogenic Th17 cells into Thl-like cells at the site of inflammation.[3][9]

The core signaling pathway inhibited by TMP778 is depicted below.
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Caption: TMP778 inhibits the RORyt-driven Th17 signaling pathway.
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Preclinical Data

TMP778 has been evaluated in a variety of in vitro and in vivo models, demonstrating its
potential as a therapeutic agent for autoimmune diseases.

In Vitro Potency

The inhibitory activity of TMP778 has been quantified in several assay formats.

Target/Cell

Assay Type Endpoint IC50 Reference
Type
Disruption of
RORyt LBD + _ _
FRET Assay ] protein-protein 7nM [10]
SRC1 peptide ) )
interaction
IL-17F Promoter ) Inhibition of
Reporter cell line o 63 nM [10]
Assay promoter activity
Mouse Th17 Inhibition of
Cell-based Assay ] o 0.1 uM [11]
Cells differentiation
Inhibition of IL-
Cell-based Assay  Mouse Cells ) 0.1 uM [11]
17A production
Human Th17 Inhibition of
Cell-based Assay ] o 0.03 uM [10]
Cells differentiation
Human Tcl7 Inhibition of
Cell-based Assay ) o 0.005 uM [10]
Cells differentiation

In Vivo Efficacy

TMP778 has shown significant efficacy in rodent models of psoriasis and uveitis.
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. . Treatment L
Disease Model Species . Key Findings Reference
Regimen
o Reduced
Imiquimod- L
) - psoriasis-like
induced Mouse Not specified [4]
o cutaneous
Psoriasis . :
inflammation.
) Significantly
Experimental 20 mg/kg, S
_ inhibited EAU
Autoimmune Mouse (B10.A) subcutaneous, [11][12]
N ) ) development (p <
Uveitis (EAU) twice daily
0.01).
Reduced
splenocyte
Experimental 20 mg/kg, production of IL-
Autoimmune Mouse (B10.A) subcutaneous, 17 (p<0.01)and [9][12]
Uveitis (EAU) twice daily IFN-y (p < 0.001)
in response to
IRBP.
) Ameliorated
Experimental )
) disease
Autoimmune Mouse - ]
. Not specified progression and [13]
Encephalomyeliti  (C57BL/6)
reduced IL-17
s (EAE) _
production.

Pharmacokinetics and Toxicology

There is no publicly available data on the pharmacokinetic properties (Absorption, Distribution,
Metabolism, Excretion) or the toxicology profile of TMP778. These studies are critical for the
development of any clinical candidate but are often conducted internally by pharmaceutical
companies and not disclosed for preclinical assets.

Clinical Development Status

A thorough review of clinical trial registries and scientific literature indicates that TMP778 has
not entered human clinical trials. The development of RORYyt inhibitors has proven challenging
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for the pharmaceutical industry, with several candidates discontinued due to safety concerns
(such as liver toxicity or effects on thymocytes) or lack of efficacy.[14] The development path of
TMP778 appears to have concluded at the preclinical stage.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings.
Below are summaries of the core protocols used in the evaluation of TMP778.

RORyt FRET Assay (for Discovery)

This assay quantifies the interaction between the RORyt Ligand Binding Domain (LBD) and a
coactivator peptide.
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FRET Assay Workflow

Assay Principle

Assay Components
- His-tagged RORyt-LBD (Donor-labeled)
- Biotinylated SRC1 Peptide (Acceptor-labeled)
- Test Compound (e.g., TMP778)

No Inhibitor:
RORyt binds SRC1
High FRET Signal

RORyt-SRCL1 interaction blocked
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Mix Components in Assay Plate
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Caption: Workflow and principle of the RORyt FRET assay.
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e Principle: A time-resolved FRET (TR-FRET) format is typically used. The RORyt-LBD is
tagged (e.g., with Histidine) and associated with a long-lifetime donor fluorophore (e.g., a
Terbium cryptate-labeled anti-His antibody). The SRC1 coactivator peptide is labeled with an
acceptor fluorophore (e.g., d2). When the LBD and peptide interact, the donor and acceptor
are in close proximity, allowing for energy transfer upon excitation of the donor. An inhibitor
like TMP778 disrupts this interaction, leading to a decrease in the FRET signal.

¢ General Protocol:

o Recombinant RORyt-LBD and the labeled SRC1 peptide are combined in an appropriate
assay buffer in a microtiter plate.

o Serial dilutions of TMP778 (or other test compounds) are added to the wells.
o The plate is incubated to allow the binding reaction to reach equilibrium.

o The plate is read using a TR-FRET-capable plate reader, exciting the donor and
measuring emission from both the donor and acceptor at specific time delays to minimize

background fluorescence.

o The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates
inhibitory activity. IC50 values are determined by plotting the FRET ratio against the
logarithm of the inhibitor concentration.

In Vivo Imiquimod-Induced Psoriasis Model

This is a widely used, acute model that recapitulates key features of psoriatic inflammation
driven by the IL-23/IL-17 axis.

 Principle: Daily topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, to
the shaved back and/or ear of mice induces a robust inflammatory response characterized
by skin thickening (acanthosis), scaling, and erythema, with a dense infiltration of immune

cells, including Th17 cells.
e General Protocol:

o Animal Strain: BALB/c or C57BL/6 mice are commonly used.
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o Induction: A daily topical dose (e.g., 62.5 mg of 5% imiquimod cream) is applied to the
shaved back and one ear for 5-7 consecutive days.[4]

o Treatment: TMP778 or vehicle is administered systemically (e.g., subcutaneously or orally)
starting either prophylactically (from day 0) or therapeutically (e.g., from day 2).

o Assessment: Disease severity is monitored daily or at the end of the study using several
parameters:

» Psoriasis Area and Severity Index (PASI): Skin thickness, scaling, and erythema are
scored on a scale (e.g., 0-4).

» Ear Thickness: Measured daily with a digital caliper.

» Histology: Skin samples are collected for H&E staining to assess acanthosis and
cellular infiltration.

» Gene Expression: RNA is isolated from skin tissue to measure levels of 1117a, 1123, and
other inflammatory markers by qPCR.

In Vivo Experimental Autoimmune Uveitis (EAU) Model

EAU is a model of posterior uveitis that is mediated by both Thl and Th17 cells, making it
highly relevant for testing RORyt inhibitors.

 Principle: EAU is induced in susceptible mouse strains by immunization with a retinal
autoantigen, typically interphotoreceptor retinoid-binding protein (IRBP) or a peptide
fragment thereof, emulsified in Complete Freund's Adjuvant (CFA). This breaks self-
tolerance and elicits an autoimmune response targeting the retina.

e General Protocol:
o Animal Strain: B10.A or C57BL/6J mice are susceptible strains.

o Induction: Mice are immunized with a subcutaneous injection of an emulsion containing
IRBP peptide (e.g., IRBP1-20) and CFA (supplemented with M. tuberculosis).[7] An
intraperitoneal injection of Pertussis toxin is often co-administered to enhance the immune
response.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.researchgate.net/publication/330460542_Design_Synthesis_and_Biological_Evaluation_of_Retinoic_Acid-Related_Orphan_Receptor_gt_RORgt_Agonist_Structure-Based_Functionality_Switching_Approach_from_In_House_RORgt_Inverse_Agonist_to_RORgt_Agoni
https://www.benchchem.com/product/b10824322?utm_src=pdf-body
https://flowcytometry.medicine.uiowa.edu/intracellular-cytokine-staining-number-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Treatment: TMP778 (e.g., 20 mg/kg, s.c.) or vehicle is administered daily, typically starting
from the day of immunization.[15]

o Assessment:

» Clinical Scoring: Disease is monitored by fundoscopy at various time points (e.g., day
14, 21), and inflammation is scored based on the severity of retinal vasculitis, optic disc
inflammation, and structural damage.

» Histology: Eyes are enucleated at the end of the study, sectioned, and stained with H&E
to score for retinal inflammation and tissue destruction.

s Cellular Immunology: Spleen and draining lymph node cells are harvested and re-
stimulated in vitro with the immunizing antigen (IRBP). Supernatants are analyzed by
ELISA for cytokine production (IL-17, IFN-y). Intracellular cytokine staining followed by
flow cytometry can be used to quantify the frequency of antigen-specific Th17 and Thl
cells.[9]

Assessment (Day 14-21)

Fundoscopy
Treatment Groups assess (Clinical Score)
p P
assess
Vehicle Control I Histopathology
/V (Disease Score)

TMP778 (20 mg/kg) Immunological Readouts )
)

Disease Induction

Immunize B10.A Mice
(IRBP peptide + CFA + PTX)

(Cytokine Analysis, Flow Cytometry
v

assess

Click to download full resolution via product page

Caption: General experimental workflow for the EAU model.

Conclusion
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TMP778 is a well-characterized preclinical RORyt inverse agonist that potently and selectively
inhibits the Th17 cell pathway. Its discovery validated RORyt as a druggable target, and its
efficacy in multiple in vivo models of autoimmunity demonstrated the therapeutic potential of
this mechanism. While the development of TMP778 did not progress to the clinical stage, the
data generated from its study have been instrumental in advancing the understanding of
RORyt biology and the challenges associated with targeting this nuclear receptor. The
compound remains a valuable tool for researchers investigating the role of Th17 cells in health
and disease.

Need Custom Synthesis?
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e 13. d2cax4lo7ahmb5l.cloudfront.net [d2cax41o7ahmb5l.cloudfront.net]
e 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

e 15. TMP778, a selective inhibitor of RORyt, suppresses experimental autoimmune uveitis
development, but affects both Th17 and Thl cell populations - PubMed
[pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [The Discovery and Development of TMP778: A
Preclinical RORyt Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824322#discovery-and-development-of-tmp778]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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